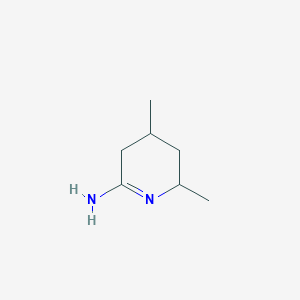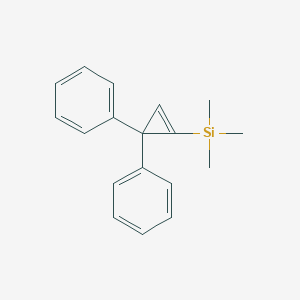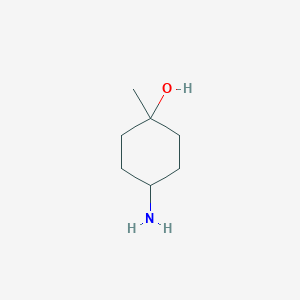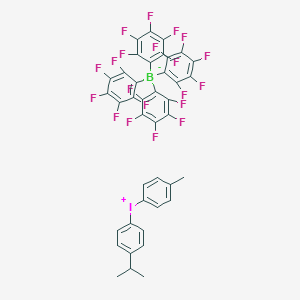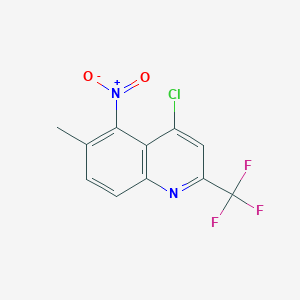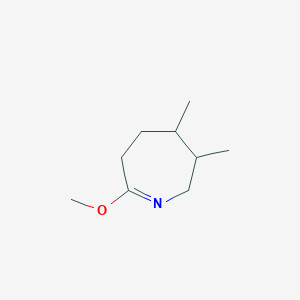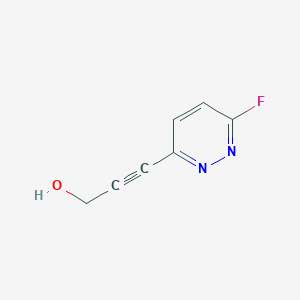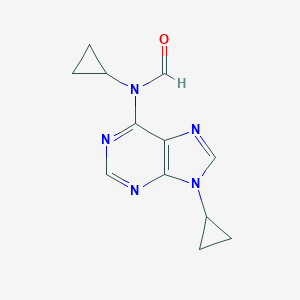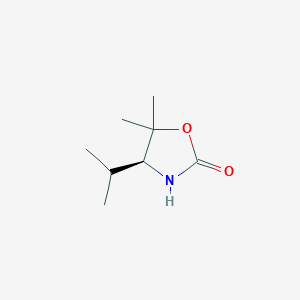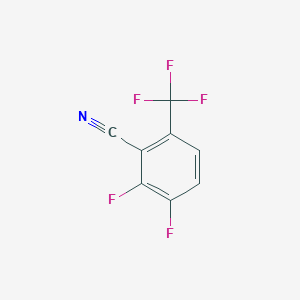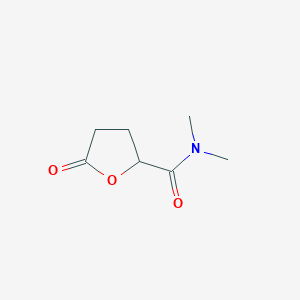![molecular formula C23H32N2O5 B066398 N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;oxalic acid CAS No. 171261-23-7](/img/structure/B66398.png)
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo(321)oct-2-en-3-yl)-, ethanedioate, hydrate (1:1:1) is a complex organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzamide core. This is followed by the introduction of the butyl and dimethyl groups, and finally, the formation of the azabicyclo structure. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to changes in the oxidation state of the molecule.
Substitution: The replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the context of its application and the specific biological or chemical system involved.
相似化合物的比较
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents.
Azabicyclo compounds: Molecules with similar bicyclic structures but different functional groups.
属性
CAS 编号 |
171261-23-7 |
|---|---|
分子式 |
C23H32N2O5 |
分子量 |
416.5 g/mol |
IUPAC 名称 |
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;oxalic acid |
InChI |
InChI=1S/C21H30N2O.C2H2O4/c1-5-6-9-23(20-13-18-7-8-19(14-20)22(18)4)21(24)17-11-15(2)10-16(3)12-17;3-1(4)2(5)6/h10-13,18-19H,5-9,14H2,1-4H3;(H,3,4)(H,5,6) |
InChI 键 |
JUVNBAUHTRLCSJ-UHFFFAOYSA-N |
SMILES |
CCCCN(C1=CC2CCC(C1)N2C)C(=O)C3=CC(=CC(=C3)C)C.C(=O)(C(=O)O)O |
规范 SMILES |
CCCCN(C1=CC2CCC(C1)N2C)C(=O)C3=CC(=CC(=C3)C)C.C(=O)(C(=O)O)O |
同义词 |
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-en-3-yl)benz amide, oxalic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


